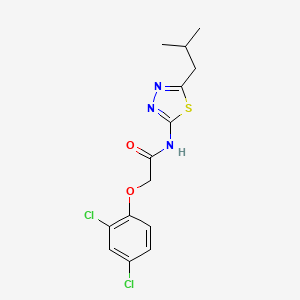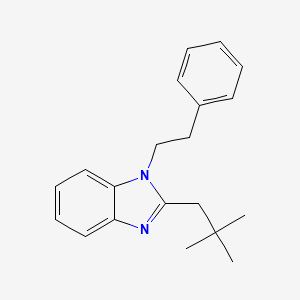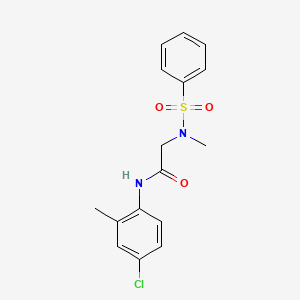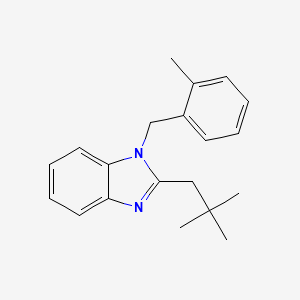
2-(2,4-dichlorophenoxy)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide, commonly known as DIT, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. It belongs to the class of thiadiazole compounds and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of DIT is not fully understood. However, it is believed that DIT exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins. For example, DIT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DIT has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
DIT has been found to exhibit various biochemical and physiological effects. For example, DIT has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, DIT has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Furthermore, DIT has been shown to improve mitochondrial function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DIT in lab experiments is its wide range of potential therapeutic properties. DIT has been found to exhibit antifungal, antibacterial, anti-inflammatory, and antitumor activities, making it a versatile compound for various research applications. However, one of the limitations of using DIT in lab experiments is its potential toxicity. DIT has been found to be toxic at high concentrations, and its effects on human health are not fully understood.
Direcciones Futuras
There are several future directions for research on DIT. One area of research could be to investigate the potential of DIT as a treatment for neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Another area of research could be to investigate the potential of DIT as a treatment for various skin diseases. Furthermore, more research is needed to understand the exact mechanism of action of DIT and its effects on human health.
Aplicaciones Científicas De Investigación
DIT has been extensively studied for its potential therapeutic properties. It has been found to exhibit antifungal, antibacterial, anti-inflammatory, and antitumor activities. In addition, DIT has been shown to have a neuroprotective effect and can improve cognitive function in animal models of Alzheimer's disease. Furthermore, DIT has been found to be effective in treating various skin diseases such as psoriasis and eczema.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2S/c1-8(2)5-13-18-19-14(22-13)17-12(20)7-21-11-4-3-9(15)6-10(11)16/h3-4,6,8H,5,7H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTDYLGAOMQWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-ethyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B3535290.png)
![N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B3535297.png)
![methyl 4-({[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B3535303.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B3535310.png)
![ethyl 4-({2-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3535318.png)
![methyl 3-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}-4-methylbenzoate](/img/structure/B3535322.png)

![N-(3-chloro-4-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3535333.png)


![N-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3535361.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3535377.png)

![3,4-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3535402.png)